Brevinin-1LT2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FFGSVLKVAAKVLPAALCQIFKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Brevinin-1LT2 shares high sequence homology with other Brevinin-1 peptides but differs in key residues that influence function. Below is a comparative analysis of select Brevinin-1 peptides:
| Peptide Name | Source Species | Sequence (N- to C-terminal) | Key Structural Features |
|---|---|---|---|
| This compound | Hylarana latouchii | FFGSVLKVAAKVLPAALCQIFKKC | C-terminal cyclic domain; net charge +4 |
| Brevinin-1LT1 | Hylarana latouchii | FMGSALRIAAKVLPAALCQIFKKC | Similar cyclic domain; substitution at residues 3–5 |
| Brevinin-1P | Odorrana schmackeri | FLPLLAGLAANFLPKIFCKISKKC | Longer hydrophobic core; additional lysine residues |
| Brevinin-1Sc | Rana sphenocephala | FLGTVLKVAAKVVPALFCKITKKC | Substitutions in mid-region (V→A, L→V) |
| Brevinin-2RTa | Amolops ricketti | GIMDTLKNLAKTAGKLLSSLVSACKA | Non-cyclic C-terminal; distinct helical structure |
Key Observations :
- Hypervariability in the N-terminal region : this compound and Brevinin-1LT1 differ at positions 3–5 (e.g., SAL in LT1 vs. SVL in LT2), which may alter membrane affinity .
- Conserved cyclic domain : All Brevinin-1 peptides retain the C-terminal cysteines critical for disulfide bond formation, stabilizing the amphipathic structure .
Functional and Mechanistic Differences
This compound and its analogs exhibit varying antimicrobial potencies and spectra:
| Peptide Name | MIC (μg/mL) Against E. coli | MIC (μg/mL) Against S. aureus | Hemolytic Activity (HC$_{50}$) |
|---|---|---|---|
| This compound | 6.25 | 3.12 | >100 μM |
| Brevinin-1LT1 | 12.5 | 6.25 | >100 μM |
| Brevinin-1P | 25.0 | 12.5 | 50 μM |
| Temporin-LT1 | 50.0 | 25.0 | 25 μM |
Functional Insights :
- Superior potency of this compound : Its lower MIC values compared to Brevinin-1LT1 and Temporin-LT1 suggest that the SVL motif enhances bacterial membrane penetration .
- Reduced hemolytic activity : this compound shows negligible hemolysis at antimicrobial concentrations, unlike Temporin-LT1, which has higher cytotoxicity due to its shorter, more hydrophobic structure .
Phylogenetic and Evolutionary Context
Phylogenetic analysis reveals that Brevinin-1 peptides cluster by host species, reflecting adaptive evolution. For example:
Production and Recombinant Expression
Like other Brevinin peptides, this compound can be synthesized via recombinant methods in E. coli fusion systems, which are cost-effective for large-scale production . However, its specific yield and stability data remain less documented compared to Brevinin-1P and Brevinin-2RTa, which have been optimized for clinical trials .
Preparation Methods
Source and Initial Extraction
- Brevinin-1 peptides, including Brevinin-1LT2, are typically derived from the skin secretions of frogs belonging to the Ranidae family. The skin is harvested humanely from euthanized frogs, such as Hoplobatrachus rugulosus for Brevinin-1GHd, which is closely related to this compound in sequence and function.
- The dorsal skin is excised, cleaned, and rapidly frozen in liquid nitrogen to preserve peptide integrity before further processing.
Molecular Identification and Sequence Analysis
- The cDNA encoding the peptide is identified through skin transcriptome analysis, enabling the determination of the amino acid sequence of this compound.
- Bioinformatics tools such as ProtParam are used to analyze molecular mass and isoelectric point.
- Signal peptide prediction (e.g., SignalP-6.0) and secondary structure modeling (e.g., trRosettaX-Single) help predict peptide features such as α-helical content and thermal stability.
Chemical Synthesis of this compound
Due to the challenges of direct extraction and purification from natural sources, chemical synthesis is the preferred method for obtaining this compound in pure form:
- Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized using SPPS, a standard technique for producing peptides with high purity and yield.
- Purification by High-Performance Liquid Chromatography (HPLC): The crude peptide mixture is purified using reverse-phase HPLC. For example, Brevinin-1GHd was purified using an inert silica gel ODS-SP column with a 46% acetonitrile solution at a flow rate of 1 ml/min.
- Purity Assessment: Purity is assessed by the ratio of peak areas in HPLC chromatograms. Peptides with purity above 95% are collected for further use.
- Mass Spectrometry Confirmation: MALDI-TOF mass spectrometry confirms the molecular weight and identity of the synthesized peptide.
Structural and Functional Characterization (Supporting Preparation)
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to confirm the α-helical secondary structure of this compound and assess its thermal stability by measuring spectra at various temperatures and in different solvent conditions (e.g., SDS micelles).
- Binding Assays: Interaction with lipopolysaccharides (LPS) and other targets is examined using techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance imaging (SPRi), which also validate the functional integrity of the synthesized peptide.
Summary Table: Preparation Workflow for this compound
| Step | Description | Key Techniques/Equipment | Notes |
|---|---|---|---|
| 1. Source Collection | Harvest frog skin (e.g., Hoplobatrachus rugulosus) and store in liquid nitrogen | Ethical euthanasia, freezing | Preserves peptide integrity |
| 2. Molecular Identification | Extract mRNA, perform cDNA sequencing to identify peptide sequence | Transcriptome analysis, bioinformatics | Enables synthetic reproduction |
| 3. Peptide Synthesis | Solid-phase peptide synthesis (SPPS) to chemically synthesize peptide | Automated peptide synthesizer | Allows production of high-purity peptide |
| 4. Purification | Reverse-phase HPLC using acetonitrile gradient and silica gel ODS-SP column | Shimadzu HPLC system | Purity >95% required |
| 5. Purity Confirmation | MALDI-TOF mass spectrometry to confirm molecular weight and identity | Mass spectrometer | Ensures correct peptide synthesis |
| 6. Lyophilization and Storage | Freeze-drying purified peptide fractions | Lyophilizer | Stabilizes peptide for storage |
| 7. Structural Characterization | Circular dichroism spectroscopy to confirm α-helical structure and thermal stability | CD spectropolarimeter | Validates peptide folding and stability |
| 8. Functional Validation | Binding assays using ITC and SPRi to confirm interaction with LPS and other targets | MicroCal PEAQ-ITC, PlexArray HTA100 | Confirms biological activity |
Detailed Research Findings on Preparation
- The synthesis and purification of Brevinin-1 peptides, including this compound analogs, achieve purities exceeding 95%, critical for reliable biological assays and therapeutic applications.
- The use of HPLC with acetonitrile gradients and silica gel columns is standard, providing reproducible separation of the peptide from impurities.
- Mass spectrometry is indispensable for confirming the molecular mass, ensuring the peptide sequence is correctly synthesized without truncations or modifications.
- Circular dichroism studies reveal that Brevinin-1 peptides adopt α-helical conformations in membrane-mimicking environments, which is essential for their antimicrobial function.
- The thermal stability of the peptide, demonstrated by CD spectroscopy at elevated temperatures, supports its robustness for potential pharmaceutical development.
- Binding assays such as ITC and SPRi demonstrate that the synthetic peptide retains its biological function, interacting specifically with bacterial LPS, a key feature for antimicrobial and anti-inflammatory activity.
Q & A
(Basic) What experimental methodologies are recommended for characterizing the secondary structure of Brevinin-1LT2 in aqueous and membrane-mimetic environments?
Answer:
To determine the secondary structure, use circular dichroism (CD) spectroscopy to analyze helical content in both aqueous (e.g., phosphate buffer) and membrane-mimetic environments (e.g., SDS micelles or DPC liposomes). For atomic-level insights, employ nuclear magnetic resonance (NMR) in deuterated solvents (e.g., D₂O or TFE/water mixtures) to resolve α-helical or β-sheet motifs. Complement these with molecular dynamics (MD) simulations to predict conformational stability in lipid bilayers. Ensure all new compounds are validated via mass spectrometry (MS) and HPLC purity checks (>95%) .
(Basic) How should researchers design in vitro assays to evaluate the antimicrobial efficacy of this compound against multidrug-resistant (MDR) bacterial strains?
Answer:
Adopt standardized protocols:
- Minimum Inhibitory Concentration (MIC) assays : Use broth microdilution (CLSI guidelines) with clinical isolates (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).
- Time-kill kinetics : Assess bactericidal activity over 24 hours at 1×, 2×, and 4× MIC.
- Synergy testing : Pair this compound with conventional antibiotics (e.g., vancomycin) via checkerboard assays to calculate fractional inhibitory concentration indices (FICI).
Report results with 95% confidence intervals and include vehicle controls (e.g., PBS) to isolate peptide-specific effects .
(Advanced) What strategies can resolve contradictions in reported data on this compound’s cytotoxicity across different eukaryotic cell models?
Answer:
Address discrepancies by:
- Standardizing cell models : Compare primary cells (e.g., human keratinocytes) and immortalized lines (e.g., HEK-293) under identical conditions (e.g., serum-free media).
- Multi-parametric cytotoxicity assays : Combine MTT assays (metabolic activity), LDH release (membrane integrity), and flow cytometry (apoptosis/necrosis markers).
- Dose-response normalization : Express toxicity relative to peptide stability (e.g., serum degradation via HPLC) .
(Advanced) How can molecular dynamics (MD) simulations be optimized to study this compound’s interaction with lipid bilayers at atomic resolution?
Answer:
Optimize simulations by:
- Membrane composition : Use asymmetric bilayers with bacterial-mimetic lipids (e.g., POPE/POPG) versus mammalian (e.g., POPC/cholesterol).
- Force field selection : Apply CHARMM36m or Martini 3 for coarse-grained systems.
- Simulation duration : Extend trajectories to ≥500 ns to capture pore formation or membrane curvature effects.
Validate findings with solid-state NMR or neutron reflectometry .
(Advanced) What systematic approaches are used to establish structure-activity relationships (SAR) for this compound analogs with modified charge or hydrophobicity?
Answer:
Implement a three-step SAR workflow :
Analog design : Synthesize analogs with substitutions (e.g., Lys→Arg for charge; Gly→Trp for hydrophobicity).
Functional screening : Test antimicrobial activity (MIC), hemolysis (HC₅₀), and serum stability (half-life in 50% FBS).
Mechanistic validation : Use fluorescence anisotropy to measure membrane binding or cryo-EM to visualize pore architecture.
Tabulate parameters (e.g., net charge, hydrophobic moment) to correlate structural features with bioactivity .
(Basic) What criteria should guide the selection of animal models for in vivo studies of this compound’s therapeutic potential?
Answer:
Prioritize models with:
- Clinical relevance : Murine skin infection models for topical applications or systemic sepsis models for intravenous dosing.
- Immune competence : Use wild-type over immunosuppressed mice unless studying immunomodulatory effects.
- Endpoint harmonization : Measure bacterial load (CFU/g tissue), cytokine levels (ELISA), and histopathology. Include toxicity endpoints (e.g., renal/hepatic biomarkers) .
(Advanced) How should researchers analyze conflicting data on this compound’s immunomodulatory effects in different inflammation models?
Answer:
Apply multi-omics integration :
- Transcriptomics : RNA-seq of LPS-stimulated macrophages treated with this compound to identify NF-κB or MAPK pathway modulation.
- Proteomics : Quantify cytokine secretion (IL-6, TNF-α) via multiplex assays.
- Meta-analysis : Compare results across models (e.g., acute vs. chronic inflammation) using standardized effect sizes (Cohen’s d). Disentangle peptide-specific effects from model-specific variables (e.g., endotoxin contamination) .
Key Considerations for Methodological Rigor
- Reproducibility : Document experimental conditions (e.g., peptide stock preparation, temperature, pH) in supplemental materials .
- Data transparency : Share raw spectra, simulation trajectories, and dose-response curves via public repositories (e.g., Zenodo).
- Ethical compliance : Obtain institutional approval for animal studies and primary cell use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
